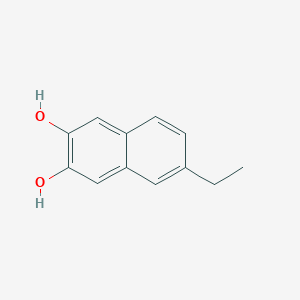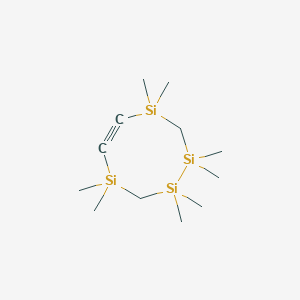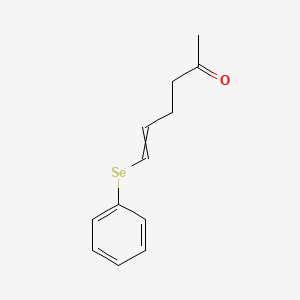
6-(Phenylselanyl)hex-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Phenylselanyl)hex-5-en-2-one is an organic compound that features a phenylselanyl group attached to a hexenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylselanyl)hex-5-en-2-one typically involves the reaction of hex-5-en-2-one with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a seleniranium ion intermediate, which then undergoes nucleophilic attack by the phenylselanyl group to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Phenylselanyl)hex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding hexenone.
Substitution: The phenylselanyl group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Hex-5-en-2-one.
Substitution: Various substituted hexenones depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Phenylselanyl)hex-5-en-2-one has several applications in scientific research:
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in the development of selenium-based drugs with anticancer or antimicrobial properties.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6-(Phenylselanyl)hex-5-en-2-one involves the interaction of the phenylselanyl group with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity through covalent modification or non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hex-5-en-2-one: Lacks the phenylselanyl group, making it less reactive in certain chemical transformations.
Phenylselanyl derivatives: Compounds like 2-(Phenylselanyl)but-2-enal and 4-oxo-3-(Phenylselanyl)pent-2-enoate share similar selenium-containing structures but differ in their carbon backbones and functional groups
Uniqueness
6-(Phenylselanyl)hex-5-en-2-one is unique due to its specific combination of a phenylselanyl group and a hexenone backbone. This structure imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
137627-87-3 |
|---|---|
Formule moléculaire |
C12H14OSe |
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
6-phenylselanylhex-5-en-2-one |
InChI |
InChI=1S/C12H14OSe/c1-11(13)7-5-6-10-14-12-8-3-2-4-9-12/h2-4,6,8-10H,5,7H2,1H3 |
Clé InChI |
YMJMRUZKMUVIJN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC=C[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



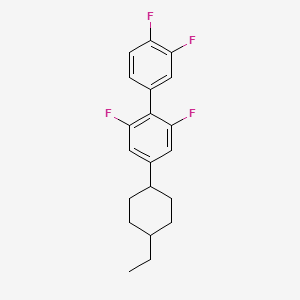
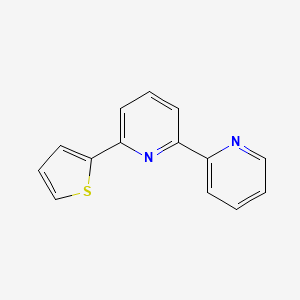
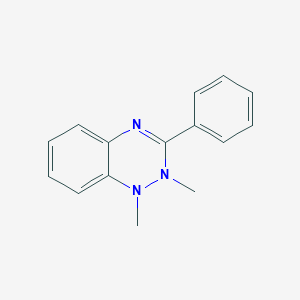
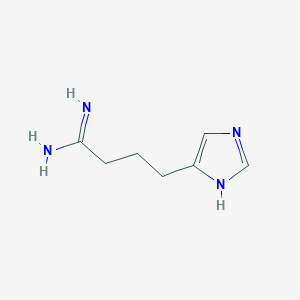

![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)

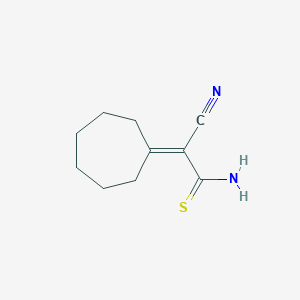
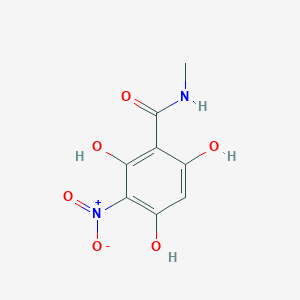
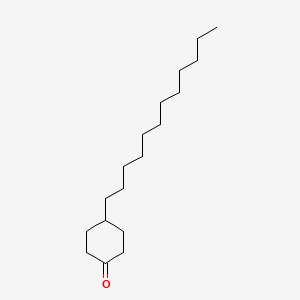
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)
